molecular formula C22H20ClN3O6S B14141457 2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide CAS No. 914349-38-5

2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B14141457
CAS No.: 914349-38-5
M. Wt: 489.9 g/mol
InChI Key: DBRAKYSZZOOMOC-UHFFFAOYSA-N
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Description

2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a phenoxy group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-4-methylphenylamine with sulfamoyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with 4-phenoxyphenol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it valuable for a wide range of scientific and industrial applications.

Properties

CAS No.

914349-38-5

Molecular Formula

C22H20ClN3O6S

Molecular Weight

489.9 g/mol

IUPAC Name

2-[4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C22H20ClN3O6S/c1-14-3-5-16(11-20(14)23)25-33(30,31)19-9-7-18(8-10-19)32-13-22(27)24-21-12-17(26(28)29)6-4-15(21)2/h3-12,25H,13H2,1-2H3,(H,24,27)

InChI Key

DBRAKYSZZOOMOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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